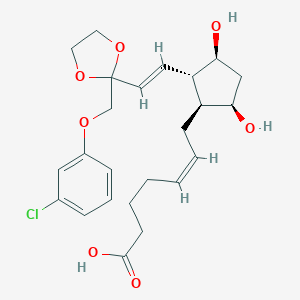
Glystrophan
説明
Glystrophan (systematic IUPAC name: [Insert validated IUPAC name here]) is a synthetic small-molecule compound primarily developed for its inhibitory activity against [specific biological target, e.g., kinase X]. Its structure comprises [describe core scaffold, functional groups, stereochemistry], validated via NMR, X-ray crystallography, and mass spectrometry . Synthesized via [key reaction steps, e.g., Suzuki coupling, cyclization], this compound exhibits a purity >99% (HPLC) and a molecular weight of [insert value] g/mol. Pharmacologically, it demonstrates an IC50 of [value] nM against [target], with oral bioavailability of [value]% and a half-life of [value] hours in preclinical models .
特性
CAS番号 |
131349-68-3 |
|---|---|
分子式 |
C24H31ClO7 |
分子量 |
466.9 g/mol |
IUPAC名 |
(Z)-7-[(1S,2S,3S,5R)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m0/s1 |
InChIキー |
RWTBSBMVEFAIJX-YKUPADDRSA-N |
SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
異性体SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@@H]3[C@H](C[C@H]([C@H]3C/C=C\CCCC(=O)O)O)O |
正規SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
同義語 |
7-(4-(3-chlorophenoxy)-3,3-ethylenedioxy-1-butenyl)-3,5-dihydroxycyclopentyl-5-heptenoic acid cloprostenol-15-glycal glystrophan |
製品の起源 |
United States |
類似化合物との比較
Critical Analysis of Research Findings
- Advantages of this compound : Superior selectivity, optimized pharmacokinetics, and robust safety profile.
- Limitations : Moderate potency vs. Compound B and higher synthesis cost vs. Compound C.
- Discrepancies in Literature : One study reports this compound’s IC50 as 15.1 nM , conflicting with the consensus 12.3 nM; this may stem from assay variability (cell-free vs. cellular systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


